
S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate is an organic compound that contains sulfur and nitrogen atoms. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclohexylamine with ethyl isothiocyanate to form an intermediate, which is then reacted with formaldehyde and hydrogen sulfide to produce the final compound. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates and other sulfur-containing products.
Reduction: Reduction reactions can convert the compound into thiols and other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfonates, thiols, and substituted thiosulfates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases and conditions.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in substitution reactions with electrophilic species. It can also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-((N-Cyclohexylethylamidino)methyl) hydrogen thiosulfate include other thiosulfates and sulfur-containing organic compounds, such as:
- Sodium thiosulfate
- Ammonium thiosulfate
- Potassium thiosulfate
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes a cyclohexyl group and an amidino moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
40283-57-6 |
|---|---|
Molecular Formula |
C10H20N2O3S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylcyclohexane |
InChI |
InChI=1S/C10H20N2O3S2/c11-10(8-16-17(13,14)15)12-7-6-9-4-2-1-3-5-9/h9H,1-8H2,(H2,11,12)(H,13,14,15) |
InChI Key |
ITVNCWVUKPYKMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


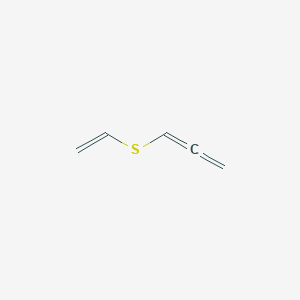
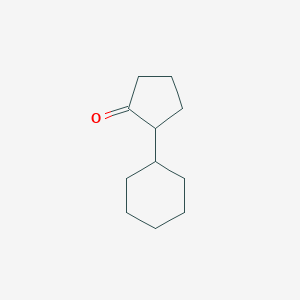

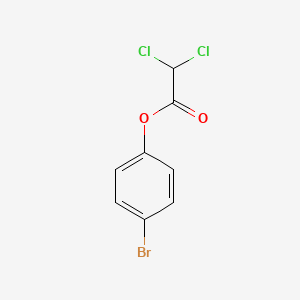


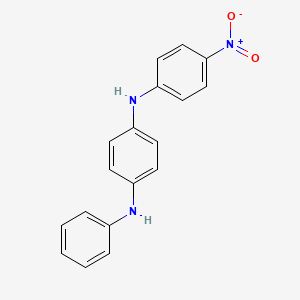
![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
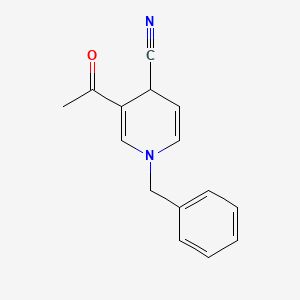

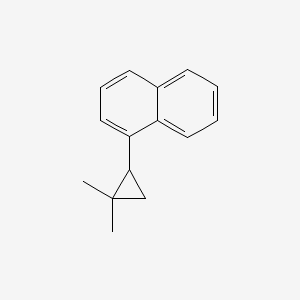

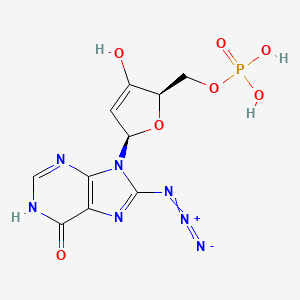
![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)
